2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-14-6-8-16(9-7-14)24-13-18(23)21-12-15-4-3-11-22(15)17-5-1-2-10-20-17/h1-2,5-10,15H,3-4,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIFGCWOBFSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic derivative that has garnered attention in pharmacological studies due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
This compound belongs to a class of molecules characterized by a chlorophenoxy group and a pyrrolidine moiety. The molecular formula is , with a molecular weight of approximately 354.83 g/mol. Its structural features suggest potential interactions with various biological targets.
Research indicates that the compound may act as an inhibitor of specific pathways involved in cellular stress responses, particularly the ATF4 pathway. This pathway is crucial for the cellular response to endoplasmic reticulum (ER) stress and plays a significant role in various diseases, including cancer. Inhibition of ATF4 has been linked to reduced tumor growth and improved responses to chemotherapy.
Anticancer Activity
A study highlighted in patent literature suggests that derivatives of this compound exhibit significant anticancer properties by inhibiting the ATF4 pathway, which is often upregulated in cancer cells under stress conditions. The ability to modulate this pathway could lead to enhanced efficacy in cancer therapies, particularly for tumors resistant to conventional treatments .
Neuroprotective Effects
The pyrrolidine structure is known for its neuroprotective properties. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from apoptosis. The specific interactions of this compound with neuronal pathways warrant further investigation .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the chlorophenoxy and pyrrolidine moieties can significantly alter biological activity. For instance, the introduction of different substituents on the pyridine ring has been shown to enhance inhibitory potency against target enzymes involved in lipid metabolism .
Case Studies
- In Vitro Studies : Various in vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines, with IC50 values indicating potent activity at low concentrations.
- Animal Models : In vivo studies using animal models have illustrated the compound's ability to reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing pyrrolidine and pyridine moieties exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of pyrrolidine have shown effectiveness against breast cancer and leukemia cells by modulating key signaling pathways involved in tumor growth and survival .
2. Neurological Disorders
The structural features of 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide suggest potential applications in treating neurological disorders. Pyridine derivatives have been recognized for their neuroprotective effects and ability to enhance cognitive function. Preliminary studies indicate that this compound may influence neurotransmitter systems, offering therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .
Case Studies
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of this compound have been characterized to understand its therapeutic window better. It exhibits favorable absorption characteristics and moderate metabolic stability, making it a suitable candidate for further development.
Comparison with Similar Compounds
Key Observations :
- Chlorophenoxy vs.
- Pyrrolidine-Pyridine Scaffold : The pyrrolidin-2-ylmethyl group with a pyridin-2-yl substituent (present in both the target compound and BG14082 ) likely facilitates hydrogen bonding and π-π stacking with target proteins, a feature absent in simpler acetamides.
Q & A
Basic: What optimized synthetic routes are recommended for synthesizing 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution Reaction : React 4-chlorophenol derivatives with a pyrrolidine-pyrrolidinylmethyl intermediate under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-pyrrolidine backbone .
- Reduction : Use iron powder in acidic conditions (e.g., HCl/EtOH) to reduce nitro intermediates to amines, ensuring controlled temperature (60–80°C) to avoid side reactions .
- Condensation : Employ condensing agents like EDCI or DCC to couple the phenoxy-pyrrolidine intermediate with pyridinyl-acetamide precursors in anhydrous solvents (e.g., THF) .
Key Considerations : Optimize solvent polarity (DMF vs. acetonitrile) and reaction time (6–24 hours) to maximize yield (>70%) .
Basic: What characterization techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenoxy protons at δ 7.2–7.4 ppm, pyrrolidine methylene at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detect impurities via high-resolution MS .
- Chromatography : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .
Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., N-(3-chlorophenyl)acetamide derivatives) to validate assignments .
Basic: How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- In Vitro Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric assays (IC₅₀ determination) .
- Antimicrobial Testing : Employ broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced: What strategies establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Functional Group Modification : Synthesize analogs with variations in the chlorophenoxy, pyrrolidine, or pyridine moieties (e.g., replacing Cl with F or methyl groups) .
- Biological Profiling : Compare IC₅₀/MIC values across analogs to identify critical substituents (e.g., chlorine enhances antimicrobial activity) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., kinase active sites) .
Example SAR Finding :
| Analog | Modification | Activity Change |
|---|---|---|
| Compound A | Cl → F on phenoxy | 2× reduced MIC vs. S. aureus |
| Compound B | Pyridine → benzene | Loss of kinase inhibition |
Advanced: How can computational methods elucidate target interactions?
Methodological Answer:
- Molecular Docking : Simulate ligand-receptor binding (e.g., with PDB: 2NL) to identify key hydrogen bonds (e.g., acetamide carbonyl with Lys123) .
- Molecular Dynamics (MD) : Run 100 ns simulations (GROMACS) to assess binding stability and conformational changes .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize analogs with optimal steric and electronic properties .
Validation : Compare computational predictions with experimental IC₅₀ values to refine models .
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
- Reproducibility Checks : Replicate assays under identical conditions (e.g., pH, temperature) to rule out procedural variability .
- Orthogonal Assays : Validate enzyme inhibition via both fluorescence and radiometric methods .
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., thieno-pyrimidine analogs) to identify trends masked in single studies .
Case Study : Discrepancies in cytotoxicity data may arise from cell line-specific expression of target proteins (e.g., overexpression in HeLa vs. MCF-7) .
Advanced: What methodologies optimize in vivo pharmacokinetic (PK) and toxicity studies?
Methodological Answer:
- Rodent PK Studies : Administer compound intravenously/orally (10–50 mg/kg) and collect plasma samples for LC-MS/MS analysis (t₁/₂, Cₘₐₓ) .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Toxicology Screening : Conduct acute toxicity tests (OECD 423) and histopathology on liver/kidney tissues .
Key Metrics : Calculate therapeutic index (LD₅₀/ED₅₀) to balance efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
